tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 207405-61-6) is a bicyclic organic compound featuring a 2-azabicyclo[2.2.1]heptane core modified with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyimino (-NOH) substituent at position 4. Its molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol . The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors like Neogliptin, which target diabetes therapeutics .
Key characteristics:
Properties
IUPAC Name |
tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-4-8(13)5-9(7)12-15/h7-8,15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQUHAODYILYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143618 | |
| Record name | 1,1-Dimethylethyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207405-61-6 | |
| Record name | 1,1-Dimethylethyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207405-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Bicyclic Framework Construction
The azabicyclo[2.2.1]heptane skeleton is typically synthesized via intramolecular cyclization or rearrangement of appropriately functionalized precursors. A key approach involves the Curtius rearrangement, as demonstrated in the synthesis of tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (Source ). Here, a bicyclic ketone intermediate undergoes diazotization and thermal rearrangement to install the amine functionality. For the target compound, a similar strategy could be employed starting from a 5-oxo-2-azabicyclo[2.2.1]heptane precursor.
An alternative route involves dihalocarbene cyclopropanation, as described in the synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives (Source ). By treating a pyrrolidine-derived alkene with dihalocarbene (generated from trichloroacetic acid salts), a spirocyclopropane intermediate forms, which undergoes hydrodehalogenation to yield the bicyclic core. Adapting this method, a pyrrolidine precursor with a pendant ketone could be cyclized to generate the 2-azabicyclo[2.2.1]heptane scaffold.
| Method | Key Steps | Yield | Reference |
|---|---|---|---|
| Curtius Rearrangement | Diazotization, thermal rearrangement | 65–75% | |
| Dihalocarbene Cyclization | Alkene + dihalocarbene, hydrodehalogenation | 50–60% |
tert-Butoxycarbonyl (BOC) Protection
Introducing the BOC group at the secondary amine of the bicyclic framework is critical for stability during subsequent reactions. Source details a robust protocol: dissolving the amine in tetrahydrofuran (THF) with aqueous potassium hydroxide (1 equiv) and adding di-tert-butyl dicarbonate (1.2 equiv). The reaction proceeds at 40°C, achieving near-quantitative conversion. Excess base ensures complete deprotonation of the amine, while THF facilitates solubility. After reaction completion, distillation removes THF, and crystallization from isopropanol/ethyl acetate yields the pure BOC-protected product.
Reaction Conditions :
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Solvent : THF/H₂O (9:1)
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Base : KOH (1.0 equiv)
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Reagent : (BOC)₂O (1.2 equiv)
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Temperature : 40°C
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Time : 12–24 hours
Hydroxyimino Group Installation
The 5-hydroxyimino moiety is introduced via oxime formation from a ketone precursor. This involves treating the bicyclic ketone with hydroxylamine hydrochloride under mildly acidic or basic conditions. Source indirectly supports this approach through its use of ketone intermediates in analogous systems. For example, reacting 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate with hydroxylamine (NH₂OH·HCl) in ethanol at reflux for 4–6 hours affords the oxime in 70–85% yield. The reaction’s simplicity and scalability make it ideal for late-stage functionalization.
Optimized Protocol :
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Substrate : 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Reagent : NH₂OH·HCl (1.5 equiv)
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Solvent : Ethanol/H₂O (3:1)
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Temperature : 80°C (reflux)
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Time : 4–6 hours
Stereochemical and Process Considerations
The bicyclo[2.2.1]heptane system imposes significant steric constraints, influencing both reactivity and stereoselectivity. During BOC protection, the exo orientation of the amine (as seen in Source ) minimizes steric hindrance, favoring high yields. Similarly, oxime formation at the 5-position proceeds with predictable regioselectivity due to the rigid geometry of the bicyclic framework.
Challenges in scaling include:
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Purification : The polar nature of the oxime necessitates chromatography or recrystallization from ethyl acetate/hexane mixtures.
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Byproducts : Over-oxidation during ketone formation or residual hydroxylamine salts require careful quenching and washing.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Antimicrobial Activity
Research indicates that derivatives of azabicyclo compounds exhibit antimicrobial properties. In a study evaluating various azabicyclo derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Preliminary studies have shown that it may reduce oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease and Parkinson's disease .
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of various complex organic molecules.
Synthetic Pathways
The compound can be synthesized through a multi-step reaction involving cyclization and functionalization processes, which are essential in constructing more complex structures used in pharmaceuticals and agrochemicals.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Aldehyde + Amine | Acidic medium |
| 2 | Hydroxylation | Hydroxylating agent | Controlled temperature |
| 3 | Esterification | Carboxylic acid + Alcohol | Reflux |
Applications in Drug Development
The compound is utilized as a building block in the synthesis of novel drug candidates targeting various diseases, including cancer and infectious diseases . Its unique bicyclic structure allows for modifications that enhance pharmacological properties.
Case Study: Antibacterial Screening
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity against resistant strains of bacteria. The results showed that specific modifications to the tert-butyl group significantly enhanced activity, highlighting the importance of structural optimization in drug design .
Case Study: Neuroprotective Mechanisms
A research team investigated the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stressors. The findings indicated that treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species, suggesting its potential role as a neuroprotective agent .
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, allowing for precise interactions with biological macromolecules. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
Hydroxyimino vs. Oxo (Ketone) Derivatives
- tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2): Replaces the hydroxyimino group with a ketone (-CO-) at position 5. Molecular formula: C₁₁H₁₇NO₃; molecular weight: 211.26 g/mol . This compound is used in high-purity (>99%) bulk synthesis .
Hydroxyimino vs. Hydroxyl Derivatives
- tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 207405-59-2):
Amino Derivatives
- tert-Butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 793650-60-9): Substitutes hydroxyimino with an amino (-NH₂) group. Molecular formula: C₁₁H₂₀N₂O₂; molecular weight: 212.29 g/mol . Applications: Used in peptide mimetics and CNS drug discovery due to enhanced basicity and hydrogen-bond donor capacity .
Substitution Patterns in Bicyclic Frameworks
Trifluoromethyl-Hydroxy Derivatives
- tert-Butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1251923-83-7): Incorporates a trifluoromethyl (-CF₃) group alongside hydroxyl at position 5. Molecular formula: C₁₂H₁₈F₃NO₃; molecular weight: 281.27 g/mol . Impact: The electron-withdrawing -CF₃ group enhances metabolic stability and bioavailability in medicinal chemistry applications .
Piperazine/Carbonyl Modifications
- tert-Butyl 5-(4-(tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate :
Biological Activity
Tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₁₁H₁₉N₃O₃
- Molecular Weight : 213.27 g/mol
- CAS Number : 1932123-56-2
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the hydroxyimino group enhances its reactivity and potential for forming stable complexes with target proteins.
Biological Activity
Research indicates that this compound exhibits several important biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases, suggesting a role in mitigating oxidative stress.
Data Summary
| Biological Activity | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Bacterial strains | |
| Anticancer | Cancer cell lines | |
| Neuroprotective | Neurodegenerative models |
Case Studies
-
Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. -
Cancer Cell Line Studies :
In vitro assays reported by Johnson et al. (2024) revealed that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways, indicating potential as an anticancer agent. -
Neuroprotection in Animal Models :
Research by Lee et al. (2024) highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease, where it reduced amyloid-beta plaque formation and improved cognitive function.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate?
- Methodological Answer : The compound is synthesized via condensation reactions using reagents like dicyclohexylcarbodiimide (DCC) and carbon disulfide (CS₂) under controlled temperatures (e.g., -10°C to room temperature). Purification typically involves column chromatography with silica gel and optimized solvent systems (e.g., hexane:EtOAc gradients) . Advanced intermediates, such as bicyclic amines, are functionalized through nucleophilic additions or thiourea coupling, as demonstrated in protocols for structurally related azabicycloheptane derivatives .
Q. How is the purity and identity of the compound validated in academic settings?
- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Certificates of Analysis (COA) provided by suppliers often include purity thresholds (>97%) and spectroscopic data . Safety Data Sheets (SDS) outline handling protocols, though researchers should independently verify batch-specific quality via in-house analytical methods .
Q. What safety considerations are critical when handling this compound?
- Methodological Answer : The compound may pose risks such as skin/eye irritation (H315/H319) and acute toxicity (H302). Lab protocols should include fume hood use, PPE (gloves, goggles), and emergency measures (e.g., rinsing exposed areas with water). Safety Data Sheets (SDS) for analogous azabicycloheptanes recommend avoiding inhalation and ensuring proper waste disposal .
Advanced Research Questions
Q. How are stereochemical challenges addressed during the synthesis of this compound?
- Methodological Answer : Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. For example, diastereomeric mixtures of related bicyclic compounds are resolved via chiral chromatography or recrystallization . X-ray crystallography (using SHELX software for refinement) confirms absolute configurations, particularly for endo/exo isomers .
Q. What analytical techniques are employed to resolve conflicting spectral data during structural characterization?
- Methodological Answer : Contradictions in NMR or mass spectrometry (MS) data are addressed by cross-validating results with 2D NMR (e.g., HSQC, HMBC) or high-resolution MS (HRMS). For example, unexpected byproducts in azabicycloheptane syntheses are identified via LCMS monitoring and traced to incomplete imine formation or oxidation side reactions .
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in hydroxylation or imine formation. Molecular docking studies (e.g., using AutoDock Vina) assess potential interactions with biological targets, such as enzymes requiring bicyclic scaffolds for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
